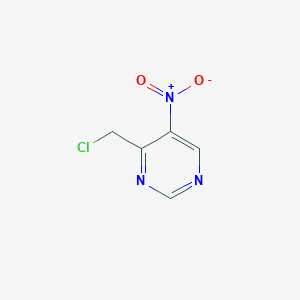
Pyrimidine, 4-(chloromethyl)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-(chloromethyl)-5-nitro- is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins. The presence of the chloromethyl and nitro groups in the 4 and 5 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-(chloromethyl)-5-nitro- typically involves multi-step reactions starting from commercially available pyrimidine derivatives. One common method includes the chloromethylation of pyrimidine at the 4-position followed by nitration at the 5-position. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 4-(chloromethyl)-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (base or acid catalysts).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (water, acetic acid).
Major Products:
Substitution: Amino, thio, or alkoxy derivatives of pyrimidine.
Reduction: 4-(chloromethyl)-5-aminopyrimidine.
Oxidation: 4-(formyl)-5-nitropyrimidine or 4-(carboxyl)-5-nitropyrimidine.
Applications De Recherche Scientifique
Pyrimidine, 4-(chloromethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of nucleotides and nucleosides analogs.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-(chloromethyl)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrrolidine derivatives: Compounds with a five-membered ring structure that exhibit different pharmacological properties.
4,5-Disubstituted Pyrimidines: Compounds with various substituents at the 4 and 5 positions, showing diverse chemical reactivity and biological activities
Uniqueness: Pyrimidine, 4-(chloromethyl)-5-nitro- is unique due to the presence of both chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C5H4ClN3O2 |
|---|---|
Poids moléculaire |
173.56 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c6-1-4-5(9(10)11)2-7-3-8-4/h2-3H,1H2 |
Clé InChI |
SMCIWFZNHCODJW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)
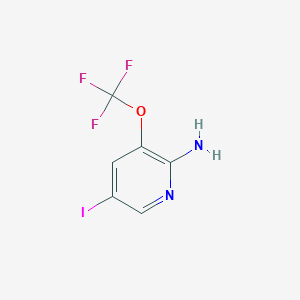
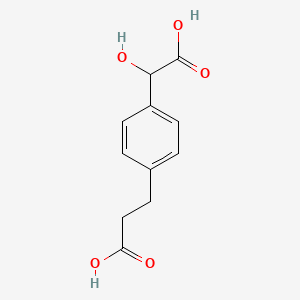
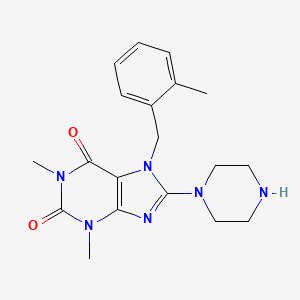
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
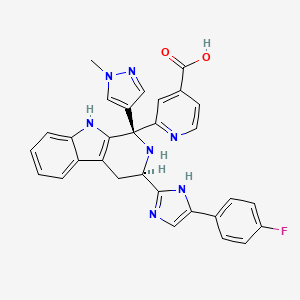
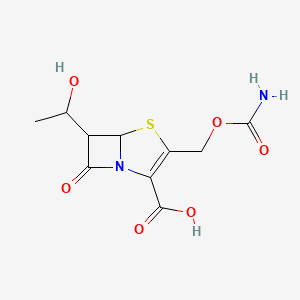
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)

![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
